C21H25Cl2N5O3
Description
C₂₁H₂₅Cl₂N₅O₃ is a chlorinated heterocyclic organic compound characterized by a complex structure containing two chlorine atoms, five nitrogen atoms, and three oxygen atoms. The molecular weight is calculated as 466.4 g/mol, with chlorine contributing significantly to its mass and likely influencing its lipophilicity and stability compared to non-halogenated analogs .
Properties
Molecular Formula |
C21H25Cl2N5O3 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N'-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
InChI |
InChI=1S/C21H25Cl2N5O3/c1-13-19(14(2)28(26-13)12-15-6-7-16(22)11-17(15)23)25-21(31)20(30)24-8-4-10-27-9-3-5-18(27)29/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,24,30)(H,25,31) |
InChI Key |
YSSWXXLKXRCXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(=O)NCCCN3CCCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Levocetirizine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzhydryl piperazine with ethyl chloroacetate, followed by hydrolysis and subsequent cyclization to form the desired product. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of Levocetirizine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like crystallization and purification to obtain the final product in its pure form. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Levocetirizine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Levocetirizine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and their interactions with receptors.
Biology: Research on its effects on histamine receptors and its role in allergic responses.
Medicine: Extensive studies on its efficacy and safety in treating allergic conditions.
Industry: Used in the formulation of various pharmaceutical products for allergy relief .
Mechanism of Action
Levocetirizine works by selectively inhibiting the H1 histamine receptors, thereby preventing the action of histamine, a substance in the body that causes allergic symptoms. It binds to the receptors and blocks the pathway, reducing symptoms like itching, swelling, and rashes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize C₂₁H₂₅Cl₂N₅O₃, two structurally related compounds are analyzed:
Compound A: C₂₁H₂₅FN₂O₃
- Molecular Weight : 372.18 Da
- Substituents : Fluorine (F) instead of chlorine (Cl); fewer nitrogen (N₂) and oxygen (O₃) atoms.
- Key Properties :
Compound B: C₂₁H₂₅FN₂O₃ (Isomer)
- Molecular Weight : 372.18 Da (identical to Compound A but different structure).
- Substituents : Same formula as Compound A but distinct InChIKey (
UGOGBOUDQQAIQMvs.ACMKLMXMTWDEHI), suggesting positional isomerism. - Key Properties: No patent activity, highlighting structural sensitivity in industrial applications .
Data Table: Comparative Analysis
| Property | C₂₁H₂₅Cl₂N₅O₃ | Compound A (C₂₁H₂₅FN₂O₃) | Compound B (C₂₁H₂₅FN₂O₃) |
|---|---|---|---|
| Molecular Weight (Da) | 466.4 (calculated) | 372.18 | 372.18 |
| Halogen Substituents | 2 Cl | 1 F | 1 F |
| Nitrogen/Oxygen Count | N₅O₃ | N₂O₃ | N₂O₃ |
| Patent Activity | Not reported | 3 patents | 0 patents |
| Structural Uniqueness | High (Cl₂, N₅O₃) | Moderate (F, N₂O₃) | Isomeric variation |
Key Research Findings
Impact of Halogen Substitution :
- Chlorine in C₂₁H₂₅Cl₂N₅O₃ likely enhances metabolic stability and membrane permeability compared to fluorine in Compounds A/B, which may improve bioavailability in drug design .
- Fluorine’s smaller atomic radius in Compounds A/B could reduce steric hindrance, favoring binding to specific biological targets.
This could expand its utility in catalysis or metal-organic frameworks.
Biological Activity
The compound C21H25Cl2N5O3, known for its complex structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its cytotoxicity, antimicrobial effects, and potential applications in cancer therapy.
Chemical Structure and Properties
This compound consists of a complex arrangement that includes:
- Chlorine atoms : Contributing to its reactivity and interaction with biological targets.
- Nitrogen atoms : Essential for forming coordination complexes with metal ions, enhancing its biological activity.
- Hydrophobic regions : Influencing membrane permeability and cellular uptake.
Cytotoxicity
Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The mechanism of action appears to involve:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death. For instance, a study highlighted that derivatives of prodigiosenes, structurally related to this compound, exhibited significant cytotoxicity against tumor cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. Its effectiveness is attributed to:
- Membrane Disruption : The compound can disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Biofilm Formation : Studies indicate that it effectively reduces biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Listeria monocytogenes | 10 |
Case Studies
Several case studies have investigated the biological activities of compounds related to this compound. For example:
- Case Study on Prodigiosenes : A comprehensive evaluation of prodigiosenes revealed their ability to induce apoptosis in cancer cells while exhibiting low toxicity in normal cells. This selectivity enhances their potential as therapeutic agents .
- Antimicrobial Efficacy Study : Research demonstrated that this compound significantly inhibited biofilm formation in clinical isolates of E. coli, suggesting its potential role in treating infections resistant to conventional antibiotics .
The biological activity of this compound is mediated through several mechanisms:
- Metal Complexation : The ability to form complexes with metal ions (e.g., Cu(II)) enhances its DNA-cleaving properties and cytotoxicity .
- Dual Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair, further contributing to their anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
